molecular formula C13H22N4 B8470514 1-(2,6-dimethylpyrimidin-4-yl)-N-ethylpiperidin-4-amine

1-(2,6-dimethylpyrimidin-4-yl)-N-ethylpiperidin-4-amine

Cat. No.: B8470514
M. Wt: 234.34 g/mol
InChI Key: WCLRYWIRNQAXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethylpyrimidin-4-yl)-N-ethylpiperidin-4-amine is a useful research compound. Its molecular formula is C13H22N4 and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)-N-ethylpiperidin-4-amine

InChI

InChI=1S/C13H22N4/c1-4-14-12-5-7-17(8-6-12)13-9-10(2)15-11(3)16-13/h9,12,14H,4-8H2,1-3H3

InChI Key

WCLRYWIRNQAXBE-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCN(CC1)C2=NC(=NC(=C2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzyl 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl(ethyl)carbamate (960 mg, 2.6 mmol, 1.0 eq) in MeOH (40 ml) was degassed for 15 minutes with nitrogen; Pd(OH)2 (480 mg) was added and hydrogenation was carried out for 1 hour at RT. After monitoring by TLC, the reaction mixture was filtered off over Celite and washed with MeOH (100 ml) and the filtrate was concentrated under reduced pressure and dried. Yield: 66% (400 mg, 1.709 mmol) C. Single Substance Syntheses General Method for the Synthesis of the Illustrative Compounds (H)
Name
benzyl 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl(ethyl)carbamate
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
480 mg
Type
catalyst
Reaction Step Two

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